Cas no 1423032-40-9 (4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride)
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride
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- Inchi: 1S/C11H22N2O.2ClH/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13;;/h12H,2-10H2,1H3;2*1H
- InChI Key: IFGBLDSCNKPYFP-UHFFFAOYSA-N
- SMILES: C1OCCN(CC2(C)CCNCC2)C1.[H]Cl.[H]Cl
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M326083-10mg |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M326083-50mg |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M326083-100mg |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 100mg |
$ 340.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00978936-1g |
4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95% | 1g |
¥4170.0 | 2023-04-02 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000693197-1g |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95+% | 1g |
¥7458.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000693197-5g |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95+% | 5g |
¥19688.00 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13119-1-100MG |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95% | 100MG |
¥ 963.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13119-1-250MG |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95% | 250MG |
¥ 1,544.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13119-1-500MG |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13119-1-1G |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride |
1423032-40-9 | 95% | 1g |
¥ 3,854.00 | 2023-03-31 |
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride
Professional Introduction to 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride (CAS No. 1423032-40-9)
4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride, a compound with the chemical identifier CAS No. 1423032-40-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride incorporates a piperidine ring substituted with a methyl group and a morpholine moiety, which together contribute to its distinctive pharmacological profile.
The< strong>piperidine moiety is a common structural feature in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. The presence of a< strong>methyl group in the piperidine ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets. The morpholine component adds another layer of complexity, contributing to the compound's solubility and bioavailability, which are critical factors in drug development.
Recent research has highlighted the< strong>pharmacological potential of derivatives similar to 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride. Studies have demonstrated that compounds with analogous structures exhibit promising activity in various therapeutic areas, including central nervous system (CNS) disorders and inflammatory conditions. The< strong>biological activity of this compound is thought to be mediated through interactions with specific enzymes and receptors, although further investigation is required to fully elucidate its mechanism of action.
In particular, the< strong>CNS has been a focal point of interest regarding this class of compounds. Preclinical studies suggest that derivatives like 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride may have potential in treating conditions such as depression, anxiety, and neurodegenerative diseases. The ability of these molecules to cross the blood-brain barrier is a crucial factor, and the structural features of this compound appear to facilitate this process.
The< strong>synthesis of 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidine and morpholine moieties necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical studies.
Evaluation of the< strong toxicological profile is essential before any therapeutic application can be considered. Preliminary toxicology studies on related compounds indicate that 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride is well-tolerated at relevant doses, although long-term studies are necessary to assess any potential cumulative effects. The< strong safety profile will be a critical factor in determining its suitability for human trials and eventual clinical use.
The< strongformas de liberación and formulation of this compound are also important considerations. As a dihydrochloride salt, it exhibits improved solubility compared to its free base form, which can enhance oral bioavailability. Formulation strategies may include tablets, capsules, or liquid suspensions, depending on the target indication and patient population. Compatibility with excipients and stability under various storage conditions must be carefully evaluated during development.
The integration of computational methods into drug discovery has accelerated the identification of promising candidates like 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, optimizing lead compounds for better efficacy and reduced side effects. These computational approaches complement traditional experimental methods, providing a more efficient pipeline from discovery to development.
The< strong clinical trial landscape for this class of compounds is evolving rapidly. Several companies are exploring derivatives with similar structures for various therapeutic areas, indicating a growing interest in their potential benefits. If clinical trials demonstrate efficacy and safety for 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride or related compounds, it could open new avenues for treatment in multiple diseases.
In conclusion, 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride (CAS No. 1423032-40-9) represents a promising candidate in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to uncover its< strong pharmacological properties, synthetic pathways, and formulation considerations. As research progresses, this compound may contribute significantly to advancements in medicine, offering new treatments for various human diseases.
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